3-(Ethanesulfonyl)benzoic acid

Description

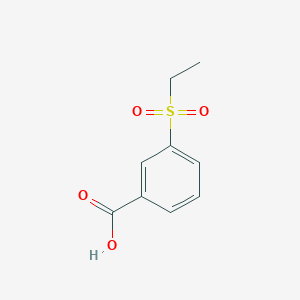

3-(Ethanesulfonyl)benzoic acid is a benzoic acid derivative substituted with an ethanesulfonyl group (-SO₂C₂H₅) at the meta position. This compound combines the carboxylic acid functionality of benzoic acid with the electron-withdrawing and steric effects of the sulfonyl group. Such structural features make it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The ethanesulfonyl group enhances acidity at the carboxylic acid (pKa ~2.5–3.5) and influences solubility (moderate in polar solvents) and metabolic stability compared to simpler sulfonyl or alkyl analogs .

Properties

IUPAC Name |

3-ethylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-2-14(12,13)8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVZOLNGJGAOET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of benzoic acid with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature to avoid over-sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The ethanesulfonyl group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the ethanesulfonyl group to ethyl groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Ethyl-substituted benzoic acids.

Substitution: Nitrobenzoic acids or halogenated benzoic acids.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Recent studies have highlighted the potential of 3-(ethanesulfonyl)benzoic acid as an inhibitor of autotaxin (ATX), an enzyme implicated in cancer progression. Research indicates that derivatives of this compound can significantly inhibit ATX activity, which is linked to the invasiveness of certain cancer cells. For instance, analogs derived from this compound demonstrated IC50 values as low as 9 nM against human melanoma cells, suggesting a strong potential for development into antitumor agents .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Sulfonamide derivatives, including this compound, have shown promise in modulating inflammatory pathways, thus presenting potential therapeutic avenues for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Biochemical Applications

2.1 Buffering Agent

this compound serves as a non-ionic organic buffering agent in biological systems, particularly in cell culture environments where maintaining pH is crucial. It is effective within a pH range of 6 to 8.5, making it suitable for various biochemical assays and cell culture applications .

2.2 Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition studies to understand the mechanisms of action of various enzymes. Its sulfonyl group allows for specific interactions with enzyme active sites, providing insights into enzyme kinetics and structure-activity relationships .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Sulfonyl Substituents

3-[(Ethylamino)sulfonyl]benzoic acid (CAS 7326-74-1)

- Structure: Benzoic acid with an ethylamino-sulfonyl (-SO₂NHCH₂CH₃) group at position 3.

- Molecular Formula: C₉H₁₁NO₄S; Molecular Mass: 229.25 g/mol.

- Comparison: The ethylamino group introduces basicity (pKa ~8–10) at the sulfonamide nitrogen, enabling salt formation. Reduced electron-withdrawing effect compared to the ethanesulfonyl group, leading to weaker acidity (carboxylic acid pKa ~3.5–4.5).

3-(Methylsulfonyl)benzoic acid (CAS 383135-47-5)

- Structure : Methylsulfonyl (-SO₂CH₃) substituent at position 3.

- Molecular Formula : C₈H₈O₄S; Molecular Mass : 200.21 g/mol.

- Comparison :

2-(4-(Ethylsulfonyl)phenyl)acetic acid (CAS 90536-66-6)

- Structure : Ethylsulfonyl group at para position of phenylacetic acid.

- Molecular Formula : C₁₀H₁₂O₄S; Molecular Mass : 244.26 g/mol.

- Comparison :

Functionalized Derivatives

3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid

- Structure : Dual sulfamoyl (-SO₂NH₂) groups on a biphenyl-benzoic acid scaffold.

- Molecular Formula : C₁₅H₁₅N₂O₆S₂; Molecular Mass : 383.42 g/mol.

- Comparison: Increased molecular weight and polarity reduce blood-brain barrier penetration.

3-{[4-(Benzyloxy)phenyl]sulfamoyl}benzoic acid (CAS 380193-68-0)

- Structure : Benzyloxy-sulfamoyl substituent at position 4 of the phenyl ring.

- Molecular Formula: C₂₀H₁₇NO₅S; Molecular Mass: 383.42 g/mol.

- Lower aqueous solubility compared to ethanesulfonyl derivatives due to increased hydrophobicity .

Biological Activity

3-(Ethanesulfonyl)benzoic acid, with the CAS number 861079-51-8, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its biological significance.

Chemical Structure and Properties

This compound is characterized by its benzoic acid backbone substituted with an ethanesulfonyl group. The molecular formula is C9H10O4S, and it possesses a molecular weight of 218.24 g/mol. The sulfonyl group enhances the compound's solubility and reactivity, making it a candidate for various biological applications.

Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. For instance, compounds similar in structure have been shown to induce apoptosis in cancer cell lines through the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Anticancer Studies on Benzoic Acid Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | TBD | Induction of apoptosis via caspase activation |

| 4-substituted derivatives | SH-SY5Y (Neuroblastoma) | TBD | Upregulation of BAX and caspases |

Protein Degradation Modulation

Another area of investigation involves the role of this compound in modulating protein degradation pathways. Research has highlighted that benzoic acid derivatives can enhance the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This modulation is crucial for maintaining cellular homeostasis and has implications for aging and neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes involved in apoptosis and protein degradation pathways.

- Receptor Binding : Its sulfonyl group could facilitate binding to receptors or enzymes, influencing their activity.

- Cell Signaling Modulation : By affecting key signaling pathways, it may alter cell fate decisions, promoting apoptosis in cancer cells.

Study on Cytotoxicity

In a detailed study examining various benzoic acid derivatives, including this compound, researchers observed cytotoxic effects against several cancer cell lines. The study utilized the MTT assay to quantify cell viability post-treatment. Notably, the compound demonstrated selective toxicity towards cancer cells over non-cancerous cells, indicating its potential as a targeted therapeutic agent .

In Silico Studies

In silico modeling has also been employed to predict the binding affinity of this compound to various targets involved in cancer progression. These studies suggest that modifications to the benzoic acid structure could enhance its efficacy as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 3-(ethanesulfonyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis of sulfonylated benzoic acid derivatives typically involves sulfonation or sulfonyl chloride coupling. For this compound, a plausible route includes:

- Step 1 : Ethanesulfonylation of 3-bromobenzoic acid via nucleophilic substitution using ethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

- Step 2 : Purification via recrystallization or column chromatography.

Optimization parameters include: - Temperature : Controlled reaction temperatures (0–25°C) to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity.

- Catalyst use : Acid scavengers like HOBt or EDCI improve coupling efficiency .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Look for deshielded aromatic protons (δ 7.5–8.5 ppm) and ethanesulfonyl methylene protons (δ 3.0–3.5 ppm).

- ¹³C NMR : Confirm the sulfonyl group (C-SO₂ at δ 50–55 ppm) and carboxylic acid (δ 170–175 ppm).

- FT-IR : Strong absorption bands for S=O (1130–1370 cm⁻¹) and C=O (1680–1720 cm⁻¹).

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. How does the solubility profile of this compound vary across solvents?

While direct solubility data for this compound is limited, substituted benzoic acids exhibit solubility trends dependent on solvent polarity and hydrogen-bonding capacity:

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound?

- Data collection : Use high-resolution single-crystal diffraction (Mo/Kα radiation).

- Refinement tools : SHELX suite (SHELXL for refinement, SHELXS for structure solution) to model sulfonyl and carboxyl groups.

- Validation : Check R-factors (<5%) and electron density maps for accuracy. SHELX’s robustness in handling small-molecule crystallography makes it ideal .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Q. What computational strategies predict the reactivity of this compound with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Retrosynthesis AI : Tools like Pistachio or Reaxys suggest feasible modifications for enhanced bioactivity .

Q. What safety protocols are critical for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (no specific toxicity data, but sulfonamides may irritate mucous membranes).

- Storage : Keep in a refrigerator (2–8°C) under inert atmosphere (N₂/Ar) to prevent hydrolysis .

Methodological Notes

- Synthetic Optimization : Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent).

- Crystallography : Crystallize from ethanol/water mixtures for high-quality crystals.

- Data Reproducibility : Archive raw spectral and crystallographic data in repositories like Cambridge Structural Database (CSD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.